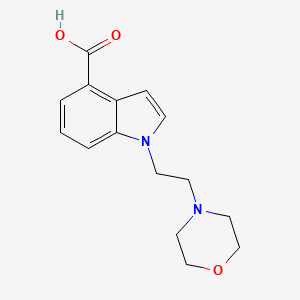![molecular formula C26H21N3 B13869227 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-tritylpyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with a trityl group attached to the nitrogen atom and a methyl group at the third position of the pyrazole ring.
Métodos De Preparación
The synthesis of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine typically involves the condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with cinnamic aldehyde in the presence of iron(III) chloride upon heating in dimethyl sulfoxide (DMSO) . This method yields the desired compound with a high degree of purity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
3-Methyl-1-tritylpyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trityl group, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives with potential biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium or platinum complexes. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, contributing to the development of new materials and catalysts.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for the development of new therapeutic agents.
Medicine: The compound has shown potential as a tropomyosin receptor kinase (TRK) inhibitor, which is associated with the proliferation and differentiation of cells.
Industry: In the industrial sector, 3-methyl-1-tritylpyrazolo[4,3-b]pyridine can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. As a TRK inhibitor, the compound binds to the tropomyosin receptor kinases, preventing their activation and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival . By targeting these pathways, the compound can effectively inhibit the growth and spread of cancer cells.
Comparación Con Compuestos Similares
3-Methyl-1-tritylpyrazolo[4,3-b]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the trityl and methyl groups.
2H-Pyrazolo[3,4-b]pyridine: Another isomeric form with different substitution patterns, leading to variations in its chemical and biological properties.
4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridines:
The uniqueness of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H21N3 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
3-methyl-1-tritylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C26H21N3/c1-20-25-24(18-11-19-27-25)29(28-20)26(21-12-5-2-6-13-21,22-14-7-3-8-15-22)23-16-9-4-10-17-23/h2-19H,1H3 |
Clave InChI |
QHQLWLFLPDYQHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1N=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)
![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)






![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)


![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)
